
1-methyl-1H-indole-3-carboxamide
Overview
Description
1-Methyl-1H-indole-3-carboxamide is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of 1-methyl-1H-indole-3-carboxamide typically involves the methylation of indole followed by the formation of the carboxamide group. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high yield and purity .
Chemical Reactions Analysis
1-Methyl-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major products formed from these reactions include oxidized carboxylic acids, reduced amines, and various substituted indole derivatives.
Scientific Research Applications
Antiemetic Properties
One of the most notable applications of 1-methyl-1H-indole-3-carboxamide is as an intermediate in the synthesis of Granisetron, a potent antiemetic drug used to prevent nausea and vomiting caused by chemotherapy and surgery. The process for synthesizing 1-methylindazole-3-carboxylic acid, a precursor to Granisetron, involves the methylation of indazole-3-carboxylic acid using various methylating agents in the presence of alkali metal alkoxides . Granisetron acts as a selective antagonist at serotonin receptors (5-HT3), demonstrating efficacy in clinical settings for patients undergoing cancer treatment.
Cardiovascular Applications
Recent studies have indicated that derivatives of this compound can serve as reversible antagonists of the P2Y12 purinergic receptor, which is crucial in platelet aggregation. These compounds have shown potential for use as anti-thrombotic agents, aiding in the prevention and treatment of thromboembolic diseases such as myocardial infarction and stroke . The ability to inhibit platelet aggregation presents a promising avenue for cardiovascular therapies.
Neurodegenerative Disorders
Research has identified compounds related to this compound that act as dual inhibitors for monoamine oxidase B (MAO-B) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1). These enzymes are implicated in neurodegenerative diseases like Alzheimer's. In vitro studies have shown that certain derivatives exhibit potent inhibitory effects on these targets, suggesting their potential development into therapeutic agents for neurodegenerative conditions .
Synthetic Cannabinoids
The compound has also been explored in the context of synthetic cannabinoids. Several carboxamide-type synthetic cannabinoids have been evaluated for their ability to activate cannabinoid receptors CB1 and CB2, which are involved in various physiological processes including pain modulation and appetite regulation. The potency of these compounds highlights their potential use in therapeutic applications related to pain management and appetite stimulation .
Ligand-Based Drug Discovery
In the realm of computational chemistry, this compound derivatives have been utilized in ligand-based virtual screening processes to identify new drug candidates. This approach allows researchers to predict how these compounds might interact with biological targets, facilitating the discovery of novel therapeutic agents .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, its interaction with biological receptors can modulate various cellular processes, leading to therapeutic effects .
Comparison with Similar Compounds
1-Methyl-1H-indole-3-carboxamide can be compared with other indole derivatives such as:
Indole-3-carboxamide: Similar in structure but lacks the methyl group at the nitrogen atom.
1-Methylindole: Lacks the carboxamide group, making it less versatile in chemical reactions.
Indole-3-acetic acid: A plant hormone with a carboxylic acid group instead of a carboxamide.
The uniqueness of this compound lies in its combination of the methyl and carboxamide groups, which confer distinct chemical and biological properties .
Biological Activity
1-Methyl-1H-indole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
This compound features an indole ring structure, which is known for its diverse biological activities. The compound's molecular formula is C10H10N2O, with a molecular weight of approximately 174.20 g/mol. Its structural features suggest potential interactions with various receptors and enzymes.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Receptor Interaction : The compound has been shown to interact with cannabinoid receptors (CB1 and CB2), which are involved in various physiological processes including pain sensation, mood regulation, and immune response .
- Inhibition of Enzymatic Activity : Studies have demonstrated that derivatives of indole-3-carboxamide can inhibit certain kinases, which are critical in cell signaling pathways related to cancer progression and tissue regeneration .
Biological Activity and Pharmacological Effects
The biological activity of this compound has been evaluated in various studies, demonstrating its potential therapeutic applications:
Anticancer Activity
Recent investigations have highlighted the compound's anticancer properties. For instance, N,N′-(Decane-1,10-Diyl)Bis(this compound) exhibited significant cytotoxicity against FaDu cells (human pharyngeal squamous cell carcinoma), outperforming doxorubicin in selectivity .
Cannabinoid-like Effects
The compound has been associated with cannabimimetic effects, similar to those observed with Δ9-tetrahydrocannabinol (THC). In animal models, it induced dose-dependent hypothermia, indicating its potential as a cannabinoid receptor agonist .
Research Findings and Case Studies
Several studies have contributed to understanding the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-methyl-1H-indole-3-carboxamide, and what analytical techniques are critical for confirming its structure?
- Methodological Answer : A common approach involves esterification or amidation of 1-methylindole-3-carboxylic acid. For example, methyl ester derivatives are synthesized via refluxing the carboxylic acid with methanol and catalytic H₂SO₄, monitored by TLC for reaction completion . Structural confirmation requires X-ray crystallography (e.g., using SHELXL for refinement ), ¹H/¹³C NMR to verify substituent positions (e.g., methyl group at N1 and carboxamide at C3 ), and IR spectroscopy to confirm carbonyl stretches (~1700 cm⁻¹ for esters/amides ).
Q. What spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR identifies proton environments (e.g., deshielded indole protons and methyl group splitting patterns ).
- IR : Confirms carboxamide C=O stretches (~1650–1680 cm⁻¹) and N-H bends .
- UV-Vis : Detects π→π* transitions in the indole ring (λmax ~290–300 nm in methanol ).
Q. How is the crystal structure of this compound determined, and what software is recommended?
- Methodological Answer : Single-crystal X-ray diffraction with SHELX programs (e.g., SHELXL for refinement ). Key parameters include space group assignment (e.g., monoclinic P2₁/c), hydrogen-bonding networks (e.g., intermolecular N-H⋯O interactions along the b-axis ), and thermal displacement modeling. Data collection typically uses Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity, concentration ranges) or structural impurities. Strategies include:
- Replication : Reproducing studies with standardized protocols (e.g., identical solvent systems and purity thresholds >98% ).
- Structure-Activity Relationship (SAR) Analysis : Comparing substituent effects (e.g., electron-withdrawing groups at C5 altering binding affinity ).
- Meta-Analysis : Cross-referencing bioactivity datasets from diverse sources while accounting for experimental variables (e.g., pH, temperature ).
Q. What strategies enhance the solubility of this compound in pharmacological studies?
- Methodological Answer :
- Derivatization : Introducing hydrophilic groups (e.g., diethylamino or hydroxypropyl substituents ).
- Salt Formation : Converting the carboxamide to a hydrochloride salt, as seen in related indole derivatives .
- Co-Solvents : Using DMSO or cyclodextrin complexes to improve aqueous solubility for in vitro assays .
Q. How do electronic effects of substituents on the indole ring influence reactivity in nucleophilic reactions?
- Methodological Answer :
- Hammett Analysis : Quantifying substituent effects (σ values) on reaction rates. Electron-withdrawing groups (e.g., -NO₂ at C5) increase electrophilicity at C3, facilitating nucleophilic attack .
- Computational Modeling : DFT calculations (e.g., Fukui indices) predict reactive sites, validated by experimental yields in substitution reactions .
Q. Data Analysis & Optimization
Q. What statistical methods are recommended for optimizing synthetic yields of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Response surface methodology (RSM) to test variables (e.g., temperature, catalyst loading ).
- HPLC Purity Tracking : Correlating reaction time with impurity profiles (e.g., byproducts from over-alkylation ).
Q. How can researchers validate the purity of this compound for pharmacological assays?
- Methodological Answer :
Properties
IUPAC Name |
1-methylindole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12-6-8(10(11)13)7-4-2-3-5-9(7)12/h2-6H,1H3,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQHFXKJFJHBAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356397 | |
Record name | 1-methyl-1H-indole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118959-44-7 | |
Record name | 1-methyl-1H-indole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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